N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
CAS No.:
Cat. No.: VC14631825
Molecular Formula: C20H25FN2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine -](/images/structure/VC14631825.png)
Specification
Molecular Formula | C20H25FN2 |
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Molecular Weight | 312.4 g/mol |
IUPAC Name | N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
Standard InChI | InChI=1S/C20H25FN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
Standard InChI Key | INFVHZQTTPPRFA-UHFFFAOYSA-N |
Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methyl group, a benzyl group, and a 4-fluorobenzyl moiety. Its IUPAC name, N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, reflects this arrangement. The molecular formula is C₂₀H₂₅FN₂, with a calculated molecular weight of 328.8 g/mol. Fluorine’s electronegativity and small atomic radius influence the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets compared to chloro- or bromo-substituted analogs.
Table 1: Comparative Molecular Data for Piperidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituent |
---|---|---|---|
N-Benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine | C₂₀H₂₅FN₂ | 328.8 | Fluorine |
N-Benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine | C₂₀H₂₅BrN₂ | 373.3 | Bromine |
N-Benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine | C₂₀H₂₅ClN₂ | 328.9 | Chlorine |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine likely follows multi-step nucleophilic substitution reactions, analogous to methods described for bromo- and chloro-substituted derivatives. A proposed route involves:
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Alkylation of Piperidine: Reacting piperidin-4-amine with methyl iodide to introduce the N-methyl group.
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Benzylation: Subsequent treatment with benzyl chloride and 4-fluorobenzyl bromide under basic conditions to attach the aromatic substituents .
Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as reported for similar amines. Purification typically involves recrystallization or column chromatography, with yields highly dependent on reaction conditions.
Reactivity Profile
The compound’s tertiary amine and fluorinated aromatic ring govern its reactivity:
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Nucleophilic Substitution: The bromo- and chloro-analogs undergo halogen displacement reactions, suggesting the fluorine atom’s stronger C-F bond may reduce such reactivity.
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Oxidation: The benzylic positions are susceptible to oxidation, potentially forming N-oxide derivatives under strong oxidizing conditions .
Target | Potential Interaction | Rationale Based on Analogs |
---|---|---|
Sigma-1 Receptor | Antagonist | Structural similarity to known sigma ligands |
Serotonin Transporter | Inhibitor | Fluorine enhances lipophilicity |
Cytochrome P450 Enzymes | Substrate/Inhibitor | Tertiary amine metabolism pathways |
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier and interact with sigma receptors positions it as a candidate for treating neuropathic pain and neuropsychiatric disorders. Preclinical studies on similar molecules suggest anxiolytic and antidepressant effects, though efficacy must be empirically validated.
Antimicrobial Agents
Quaternary ammonium derivatives of piperidine exhibit broad-spectrum antimicrobial activity. Functionalizing the tertiary amine with alkyl chains could yield compounds effective against drug-resistant bacteria.
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